REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6](Cl)=[O:7])[CH3:2].[NH2:13][C:14]1[C:15]([CH2:23][CH2:24][CH3:25])=[N:16][N:17]([CH3:22])[C:18]=1[C:19]([NH2:21])=[O:20].C(N(CC)CC)C>ClCCl.CN(C)C1C=CN=CC=1>[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([NH:13][C:14]1[C:15]([CH2:23][CH2:24][CH3:25])=[N:16][N:17]([CH3:22])[C:18]=1[C:19]([NH2:21])=[O:20])=[O:7])[CH3:2]
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Name
|
|
Quantity
|
6.1 g
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Type
|
reactant
|
Smiles
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C(C)OC1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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NC=1C(=NN(C1C(=O)N)C)CCC
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Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for a further 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
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DISSOLUTION
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Details
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the residue dissolved in a 19:1 mixture of dichloromethane and methanol (250 ml)
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Type
|
WASH
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Details
|
the solution washed with 1N hydrochloric acid (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
evaporated under vacuum
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Type
|
CUSTOM
|
Details
|
The crude material was chromatographed on silica gel (200 g)
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Type
|
WASH
|
Details
|
eluting with a 97:3 mixture of dichloromethane and methanol
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Type
|
CUSTOM
|
Details
|
to give a pink solid
|
Type
|
CUSTOM
|
Details
|
crystallisation from ethyl acetate-hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(=O)NC=2C(=NN(C2C(=O)N)C)CCC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |